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Compound of Interest

Compound Name:
2-(3-Amino-1,2-oxazol-5-yl)-2-

methylpropan-1-ol

CAS No.: 86860-67-5

Cat. No.: B1502136 Get Quote

Executive Summary & Structural Logic
This guide details the structural elucidation and purity assessment of 2-(3-Amino-1,2-oxazol-5-
yl)-2-methylpropan-1-ol. This molecule represents a hybrid scaffold combining a polar 3-

aminoisoxazole headgroup (common in kinase inhibitors and antimicrobials) with a neopentyl-

like alcohol tail.

Structural Challenges:

Quaternary Carbon Assembly: The molecule possesses a quaternary carbon linking the

isoxazole ring to the aliphatic tail. This breaks the proton spin system, rendering standard

COSY ineffective for connecting the two domains.

Labile Protons: The presence of both a primary amine (

) and a primary alcohol (

) requires specific solvent conditions to prevent exchange-induced signal loss.

Isoxazole Regiochemistry: Distinguishing between the 3-amino-5-substituted and 5-amino-3-

substituted isomers is critical, as synthetic routes often yield mixtures.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1502136?utm_src=pdf-interest
https://www.benchchem.com/product/b1502136?utm_src=pdf-body
https://www.benchchem.com/product/b1502136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Protocol
To ensure Trustworthiness and reproducibility, the choice of solvent is not arbitrary; it is

mechanistic.

Recommended Solvent System: DMSO-d (Dry)
Rationale: Chloroform-d (

) often causes the broadening or disappearance of the isoxazole

protons due to quadrupole relaxation of the adjacent

nucleus and rapid chemical exchange. Methanol-d

(

) will exchange all labile protons to deuterium, erasing critical spectral information.

Protocol:

Mass: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d

.

Water Suppression: Use high-quality solvent (99.9% D) stored over molecular sieves.

Water peaks can overlap with the aliphatic region or facilitate proton exchange.

Temperature: Acquire spectra at 298 K (

). If

broadening persists, lower temperature to 283 K (

) to slow exchange rates.

1H NMR Analysis Strategy
The proton spectrum is defined by three distinct zones. The assignment logic relies on

integration and multiplicity.
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Predicted Spectral Data (DMSO-d )
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Moiety Proton Count Multiplicity

Approx.[1][2]
[3] Shift (

, ppm)

Assignment
Logic

Isoxazole Ring 1H Singlet 5.60 – 5.90

H-4.

Characteristic

shielding due to

the electron-rich

amino group at

C3.

Amino Group 2H Broad Singlet 5.20 – 5.50

-NH

. Exchangeable.

Chemical shift is

concentration/pH

dependent.

Hydroxyl 1H Triplet/Broad 4.60 – 4.90

-OH. Appears as

a triplet if the

sample is dry

(coupling to CH

).

Methylene 2H Doublet/Singlet 3.30 – 3.45

-CH

-O. Doublet if

coupled to OH;

Singlet if OH

exchanges.

Gem-Dimethyl 6H Singlet 1.20 – 1.30

-C(CH

)

. Magnetically

equivalent

methyls on a

quaternary

carbon.
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Critical Validation Step:

The H-4 Singlet: This is the diagnostic peak for the isoxazole ring. If this peak appears as a

doublet, it indicates a failure in the substitution pattern or ring opening.

Integration Ratio: Verify the 6:2:1:2:1 ratio (Methyls : Methylene : H4 : NH2 : OH).

13C NMR & DEPT-135 Protocol
Carbon NMR provides the skeletal framework. The DEPT-135 experiment is mandatory to

distinguish the methylene carbon from the methyls and, crucially, to identify the "invisible"

quaternary carbons.

Carbon Type DEPT-135 Phase
Approx. Shift (

, ppm)
Structural Note

C-3 (C-NH

)
Invisible 163.0 – 165.0

Guanidine-like

character; most

deshielded.

C-5 (C-Alkyl) Invisible 170.0 – 175.0

Quaternary

attachment point to

the tail.

C-4 (CH) Positive (+) 93.0 – 95.0
Highly shielded

aromatic carbon.

C-1' (CH

)
Negative (-) 68.0 – 72.0

Alcohol-bearing

carbon.

C-2' (Quat) Invisible 36.0 – 40.0
The aliphatic

quaternary center.

C-3'/4' (CH

)
Positive (+) 22.0 – 25.0

Gem-dimethyl

carbons.

2D NMR Workflow: The "Self-Validating" System
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Standard 1D NMR is insufficient to prove the connection between the ring and the tail. The

following 2D workflow creates a self-consistent connectivity map.

Step 1: HSQC (Heteronuclear Single Quantum
Coherence)

Goal: Map protons to their directly attached carbons.

Validation:

Correlate

5.80 (H4)

94.0 (C4).

Correlate

3.40 (CH

)

70.0 (CH

).

Note: The Amino protons and Hydroxyl proton will show no HSQC cross-peaks (attached

to heteroatoms).

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)
- The "Bridge Builder"
This is the most critical experiment. It visualizes long-range couplings (

and

) across quaternary centers.

Key Diagnostic Correlations:
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The "Anchor" Correlation: The Gem-dimethyl protons (

1.25) must show a strong correlation to the Isoxazole C-5 (

~172). This definitively proves the tail is attached to the ring.

The Ring Confirmation: The H-4 proton (

5.80) must correlate to C-3 and C-5, confirming the isoxazole substitution pattern.

The Headgroup: The Amino protons (

5.[1]30) should show a correlation to C-3 and C-4, confirming the amine is at position 3.

Visualization of HMBC Logic
The following diagram illustrates the flow of magnetization required to confirm the structure.

Aliphatic Tail

Isoxazole Ring

Gem-Dimethyl (H)
1.25 ppm

Methylene (H)
3.40 ppm

3J

C-Quat (C2')
~38 ppm

2J (Strong)

C-5 (Ring)
~172 ppm

3J (CRITICAL PROOF)

2J

3J

H-4 (Ring)
5.80 ppm 2J

C-3 (Amine)
~164 ppm2J

NH2 Protons
5.30 ppm

2J

C4
3J (to C-H)
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Click to download full resolution via product page

Caption: HMBC Connectivity Map. The red arrow denotes the critical correlation linking the

aliphatic tail to the heterocyclic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1502136#nmr-analysis-techniques-for-2-3-amino-1-2-oxazol-5-yl-2-methylpropan-1-ol
https://www.benchchem.com/product/b1502136#nmr-analysis-techniques-for-2-3-amino-1-2-oxazol-5-yl-2-methylpropan-1-ol
https://www.benchchem.com/product/b1502136#nmr-analysis-techniques-for-2-3-amino-1-2-oxazol-5-yl-2-methylpropan-1-ol
https://www.benchchem.com/product/b1502136#nmr-analysis-techniques-for-2-3-amino-1-2-oxazol-5-yl-2-methylpropan-1-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1502136?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

